molecular formula C26H28O3PSi2+ B14781213 trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane

trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane

Cat. No.: B14781213
M. Wt: 475.6 g/mol
InChI Key: FOYZMDQOPADJGN-UHFFFAOYSA-N
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Description

Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane is a complex organosilicon compound. This compound is characterized by its unique pentacyclic structure, which includes multiple functional groups such as oxo, trimethylsilyl, and phosphonium. The intricate structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form higher oxidation states.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organosilicon compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The phosphonium group plays a crucial role in its mechanism, facilitating interactions with negatively charged biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate)
  • (16-Benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate

Uniqueness

Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane stands out due to its unique pentacyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C26H28O3PSi2+

Molecular Weight

475.6 g/mol

IUPAC Name

trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane

InChI

InChI=1S/C26H28O3PSi2/c1-31(2,3)21-15-17-11-7-9-13-19(17)23-24-20-14-10-8-12-18(20)16-22(32(4,5)6)26(24)29-30(27)28-25(21)23/h7-16H,1-6H3/q+1

InChI Key

FOYZMDQOPADJGN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C3=C1O[P+](=O)OC4=C3C5=CC=CC=C5C=C4[Si](C)(C)C

Origin of Product

United States

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